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MAGE-3 (111-125)

Cat. No.: B1575058
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Description

Overview of Melanoma-Associated Antigen 3 (MAGE-A3) and Cancer-Testis Antigens (CTAs)

Melanoma-Associated Antigen 3 (MAGE-A3) belongs to the MAGE family of proteins, which are part of a larger group known as cancer-testis antigens (CTAs). medsci.org CTAs are characterized by their unique expression pattern: they are typically found in germ cells in the testis and are absent in most normal adult tissues. medsci.orgaacrjournals.org However, their expression is aberrantly activated in various types of tumors. medsci.org This tumor-specific expression makes them highly attractive targets for cancer therapies, as targeting these antigens should, in theory, spare healthy tissues and minimize side effects. plos.org

The expression of MAGE-A3 is linked to the development and progression of a wide array of cancers. High levels of MAGE-A3 have been reported in non-small cell lung cancer (NSCLC), breast cancer, bladder cancer, gastric cancer, melanoma, and others. plos.orgspandidos-publications.comatlasgeneticsoncology.org This expression is often correlated with more aggressive disease, poorer prognosis, and increased resistance to treatment. plos.orgspandidos-publications.com

Functionally, MAGE-A3 is implicated in several processes that drive cancer growth. plos.orgplos.org It has been shown to enhance cell proliferation and contribute to metastasis. plos.orgspandidos-publications.com MAGE-A3 can also interfere with the function of tumor suppressor proteins like p53, thereby promoting cancer cell survival and inhibiting apoptosis (programmed cell death). aacrjournals.orgplos.orgmdpi.comnih.gov Specifically, MAGE-A3 can interact with the E3 ubiquitin ligase TRIM28, leading to the degradation of p53. plos.org Furthermore, MAGE-A3 expression has been associated with the regulation of the tumor microenvironment, potentially influencing immune cell infiltration and helping the tumor evade the immune system. medsci.orgnih.gov

Table 1: MAGE-A3 Expression in Various Cancers and its Clinical Significance

Cancer Type Reported Expression Frequency Associated Clinical Outcomes
Non-Small Cell Lung Cancer (NSCLC) Up to 85% Poor prognosis
Melanoma ~65% Associated with advanced disease
Glioma ~51.3%
Gastric Cancer ~48% Correlates with tumor size
Multiple Myeloma ~41% Correlates with disease progression and relapse
Pancreatic Cancer ~40% Poor prognosis
Bladder Cancer ~37%
Breast Cancer ~10% Associated with poorly differentiated tumors and higher recurrence

Data sourced from multiple studies. atlasgeneticsoncology.org

The tumor-restricted expression of MAGE-A3 makes it an ideal candidate for immunotherapy. medsci.orgnih.gov The goal of such therapies is to stimulate the patient's own immune system to recognize and destroy cancer cells that express MAGE-A3. thno.org A key strategy in developing these immunotherapies is to identify specific fragments, or peptides, of the MAGE-A3 protein that can be recognized by the immune system's T cells. thno.orgresearchgate.net

These peptide fragments, known as epitopes, are presented on the surface of cancer cells by molecules called Human Leukocyte Antigens (HLA), also known as Major Histocompatibility Complex (MHC) molecules. thno.orgaacrjournals.org By identifying the most immunogenic MAGE-A3 peptides, researchers can design vaccines or engineer T cells to specifically target and eliminate cancer cells expressing MAGE-A3. thno.org This approach has led to numerous clinical trials exploring MAGE-A3-based immunotherapies. nih.gov

Biological Significance and Expression Profiles in Tumorigenesis

Delimitation of MAGE-A3 (111-125) as a Specific Immunogenic Region

Through extensive research, the specific peptide sequence MAGE-A3 (111-125) has been identified as a particularly important immunogenic region. nih.govnih.gov This 15-amino-acid fragment has been shown to be a "promiscuous" epitope, meaning it can be presented by multiple different HLA class II molecules. nih.govresearchgate.net This is a significant advantage for vaccine development, as it allows a single peptide to be effective in a larger portion of the patient population with diverse HLA types. researchgate.net

Furthermore, this specific region of the MAGE-A3 protein also contains epitopes that can be recognized by CD8+ cytotoxic T lymphocytes (CTLs), which are responsible for directly killing cancer cells. nih.gov For instance, the shorter peptide MAGE-A3 (112-120) is a known HLA-A2 restricted epitope. nih.gov The ability of the MAGE-A3 (111-125) region to activate both CD4+ and CD8+ T cells makes it a highly potent component of anti-cancer immunotherapies. nih.gov

Table 2: Identified MAGE-A3 Epitopes within or overlapping with the 111-125 Region

Peptide Sequence HLA Restriction T Cell Type
MAGE-A3 (111-125) HLA-DP4, HLA-DR13, HLA-DR1, HLA-DR4, HLA-DR11, HLA-DR7 CD4+
MAGE-A3 (112-120) HLA-A2 CD8+
MAGE-A3 (114-127) HLA-DR13 CD4+

Data compiled from various research articles. nih.govresearchgate.netresearchgate.net

Properties

sequence

RKVAELVHFLLLKYR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 3 (111-125); MAGE-3 (111-125)

Origin of Product

United States

Characterization of Mage A3 111 125 As a T Cell Epitope

Amino Acid Sequence and Molecular Identity

The MAGE-A3 (111-125) peptide is a 15-amino acid sequence. Its specific sequence is critical for its immunological properties and its ability to bind to MHC molecules. vulcanchem.com Recently, a DNA aptamer, Ap52, was developed against this shared tumor-specific peptide antigen. tandfonline.com

Promiscuity of Major Histocompatibility Complex (MHC) Class II Binding

A crucial feature of the MAGE-A3 (111-125) epitope is its promiscuous binding to a wide range of MHC class II molecules. This allows it to be presented to CD4+ T helper cells in a large portion of the human population, enhancing its potential as a vaccine candidate. nih.govnih.gov

HLA-DR Allele Restriction and Affinity

The MAGE-A3 (111-125) epitope demonstrates the ability to bind to multiple Human Leukocyte Antigen (HLA)-DR alleles. It was initially identified as being presented by HLA-DR13. nih.gov Subsequent research has confirmed its presentation by several other common HLA-DR alleles, including HLA-DR1, HLA-DR4, HLA-DR7, and HLA-DR11. nih.govaacrjournals.org This broad recognition across different HLA-DR types underscores its promiscuous nature. nih.gov The ability of this single peptide to be recognized in the context of various HLA-DR molecules significantly increases its potential applicability for cancer immunotherapy across a diverse patient population. nih.gov

Table 1: Confirmed HLA-DR Allele Binding for MAGE-A3 (111-125)

HLA-DR Allele Research Finding Citation
HLA-DR1 Identified as a restricting allele for MAGE-A3 (111-125). nih.gov
HLA-DR4 Confirmed to present the MAGE-A3 (111-125) epitope. nih.gov
HLA-DR7 Shown to be a restricting allele for MAGE-A3 (111-125). nih.gov
HLA-DR11 MAGE-A3 (111-125)-specific CD4+ T cells were found to be HLA-DRβ1*11-restricted. aacrjournals.org

HLA-DP Allele Restriction and Affinity

In addition to its broad binding to HLA-DR alleles, the MAGE-A3 (111-125) epitope is also presented by HLA-DP molecules, specifically HLA-DPβ104 (often referred to as HLA-DP4). nih.govnih.gov This finding further expands the population of individuals who can mount an immune response to this epitope, as the HLA-DPβ104 allele is expressed in a significant portion of the Caucasian population. nih.gov The identification of HLA-DP4 as a restricting element for MAGE-A3 (111-125) was a significant step in understanding its immunobiology and has enabled the development of tools like fluorescent DP4/MAGE-A3 (111-125) peptide multimers to monitor specific CD4+ T cell responses. nih.gov

Overlap with MHC Class I Restricted Epitopes

An intriguing aspect of the MAGE-A3 (111-125) sequence is that it also encompasses a recognized MHC class I epitope. The shorter peptide MAGE-A3 (112-120), which is nested within the 111-125 sequence, is known to bind to HLA-A2. nih.gov This overlap means that this region of the MAGE-A3 protein can potentially stimulate both CD4+ helper T cells (via MHC class II presentation) and CD8+ cytotoxic T lymphocytes (via MHC class I presentation). This dual recognition capacity is a highly desirable feature for an anti-cancer vaccine, as it can orchestrate a more comprehensive and effective anti-tumor immune response.

Identification as an Immunodominant Epitope within MAGE-A3

The MAGE-A3 (111-125) peptide is considered an immunodominant epitope. nih.govnih.gov This means that it is one of the primary regions of the MAGE-A3 protein that is recognized by the immune system in individuals with MAGE-A3-expressing tumors. nih.gov Studies have shown that a significant number of cancer patients have naturally acquired CD4+ T-cell responses directed against this specific epitope. nih.govnih.govresearchgate.net For instance, in one study of advanced melanoma patients, MAGE-A3 (111-125) was recognized by 7 out of 11 patients tested. nih.govresearchgate.net The natural processing and presentation of this epitope by professional antigen-presenting cells like dendritic cells have been demonstrated, confirming its physiological relevance in generating anti-tumor immunity. nih.govunil.ch The frequent and strong immune responses observed against MAGE-A3 (111-125) highlight its importance in the natural immune surveillance of MAGE-A3-positive cancers and solidify its status as a key target for immunotherapeutic strategies. nih.govresearchgate.net

Antigen Processing and Presentation Pathways of Mage A3 111 125

Mechanisms of Endogenous and Exogenous Antigen Presentation

The presentation of peptide antigens to T cells occurs via two main pathways: the endogenous and the exogenous pathways. The endogenous pathway typically processes intracellular proteins, presenting peptide fragments on MHC class I molecules to CD8+ cytotoxic T lymphocytes. In contrast, the exogenous pathway involves the uptake of extracellular proteins by antigen-presenting cells (APCs), which are then processed in endosomal compartments and presented on MHC class II molecules to CD4+ helper T cells. bmj.com

For the MAGE-A3 (111-125) epitope, both pathways can be relevant. While MAGE-A3 is an intracellular protein, its release from dying tumor cells allows it to be taken up by APCs and enter the exogenous presentation pathway. nih.gov Some studies have indicated that certain MAGE-A3 epitopes are presented at the surface of tumor cells, suggesting an endogenous class II presentation pathway. aacrjournals.org However, for other MAGE-A3 epitopes, recognition by CD4+ T cells only occurs after processing by APCs, highlighting the importance of the exogenous pathway. The presentation of the MAGE-A3 (111-125) epitope itself has been confirmed to occur through the MHC class II pathway. nih.govunil.ch

Role of Antigen-Presenting Cells (APCs) in MAGE-A3 (111-125) Epitope Formation

APCs, particularly dendritic cells (DCs), are specialized immune cells that play a central role in initiating T-cell responses. They are equipped with the necessary machinery to capture, process, and present antigens to T cells.

Dendritic cells are highly efficient at capturing antigens from their environment, including proteins released from tumor cells. Once the MAGE-A3 protein is internalized by a DC, it is trafficked to endosomal and lysosomal compartments. bmj.com Inside these acidic vesicles, the protein is broken down into smaller peptides by a variety of proteases. The resulting peptides, including the MAGE-A3 (111-125) epitope, are then loaded onto MHC class II molecules. nih.govunil.ch These peptide-MHC class II complexes are subsequently transported to the cell surface for presentation to CD4+ T cells. bmj.com

Studies have shown that monocyte-derived dendritic cells loaded with recombinant MAGE-A3 protein can effectively stimulate autologous CD4+ T cells, leading to the identification of MAGE-A3 epitopes. Furthermore, DCs loaded with lysates from MAGE-A3-expressing cells have been used to demonstrate the natural processing and presentation of the MAGE-A3 (111-125) epitope. aacrjournals.orgnih.gov The MAGE-A3 (111-125) epitope has been shown to be presented by various HLA class II molecules, including HLA-DP4. nih.govnih.gov

The specific proteases within the endosomal and lysosomal compartments of APCs play a critical role in shaping the repertoire of presented epitopes. aacrjournals.orgnih.gov The balance between epitope generation and destruction by these proteases ultimately determines which peptides are available for loading onto MHC class II molecules.

Research has demonstrated that the formation of the MAGE-A3 (111-125) epitope is dependent on the activity of leupeptin-sensitive proteases, which are primarily cysteine proteases. aacrjournals.orgnih.gov When dendritic cells were treated with leupeptin (B1674832), an inhibitor of certain cysteine and serine proteases, the presentation of the MAGE-A3 (111-125) epitope to specific CD4+ T cells was significantly reduced. aacrjournals.orgresearchgate.net This indicates that at least one leupeptin-sensitive enzyme is essential for the generation of this particular epitope. aacrjournals.orgresearchgate.net

In addition to cysteine proteases, aspartic proteases also influence the processing of the MAGE-A3 (111-125) epitope. Studies using pepstatin A, an inhibitor of aspartic proteases like cathepsin D and E, have shown that these enzymes are also necessary for the formation of the MAGE-A3 (111-125) epitope. aacrjournals.orgnih.gov Treatment of dendritic cells with pepstatin A resulted in a decreased release of IL-5 from MAGE-A3 (111-125)-specific CD4+ T cells, demonstrating the involvement of pepstatin-sensitive proteases in its generation. aacrjournals.orgresearchgate.net

Interestingly, the interplay of these proteases can be complex. For some MAGE-A3 epitopes, certain proteases may be involved in their destruction rather than their formation. aacrjournals.orgnih.gov However, for MAGE-A3 (111-125), both leupeptin-sensitive and pepstatin-sensitive proteases appear to be required for its successful processing and presentation. aacrjournals.orgnih.gov

Influence of Endosomal and Lysosomal Proteases on Epitope Repertoire

Cysteine Protease Sensitivity (e.g., Leupeptin-sensitive)

Natural Processing of MAGE-A3 (111-125) Epitope in in vitro Cellular Models

The natural processing of the MAGE-A3 (111-125) epitope has been confirmed in various in vitro cellular models. These experiments provide direct evidence that this epitope is generated from the full-length MAGE-A3 protein and presented by APCs.

One approach involves using autologous dendritic cells loaded with lysates from MAGE-A3-expressing tumor cells. aacrjournals.orgnih.gov CD4+ T cell clones specific for MAGE-A3 (111-125) have been shown to recognize and respond to these DCs, confirming that the epitope is naturally processed from the protein within the tumor cell lysate. aacrjournals.org

Another model utilizes lymphoblastoid cell lines (LCLs) that have been genetically engineered to express the MAGE-A3 protein in the endosomal-lysosomal compartment. nih.govunil.ch MAGE-A3 (111-125)-specific CD4+ T cell clones were able to recognize these transduced LCLs, further validating that the epitope is processed through the class II presentation pathway. nih.govunil.ch

These in vitro studies are crucial for confirming the immunogenicity of the MAGE-A3 (111-125) epitope and provide a strong rationale for its inclusion in cancer vaccine strategies. The ability of different types of APCs to naturally process and present this epitope underscores its potential to elicit robust anti-tumor CD4+ T cell responses. nih.govunil.chnih.gov

Data Tables

Table 1: Recognition of MAGE-A3 Epitopes in Advanced Melanoma Patients

MAGE-A3 EpitopeNumber of Patients Recognizing (out of 11)
111-1257
191-2056
281-3005
146-1602
171-1851
161-1750
243-2580

Data sourced from a study on MAGE-A3-specific CD4+ T cells in the blood of advanced melanoma patients. aacrjournals.orgnih.gov

Table 2: Effect of Protease Inhibitors on MAGE-A3 (111-125) Presentation

Protease InhibitorEffect on MAGE-A3 (111-125) PresentationImplied Protease Family
LeupeptinDecreased presentationCysteine/Serine Proteases
Pepstatin ADecreased presentationAspartic Proteases

This table summarizes findings from in vitro studies using dendritic cells treated with protease inhibitors. aacrjournals.orgresearchgate.net

T Cell Recognition and Immune Responses to Mage A3 111 125

CD4+ T-Cell Responses Specific for MAGE-A3 (111-125)

Naturally acquired CD4+ T-cell responses targeting the MAGE-A3 (111-125) epitope have been identified in patients with various cancers, including melanoma and head and neck squamous cell carcinoma (HNSCC). nih.govaacrjournals.orgresearchgate.net In a study of advanced melanoma patients, MAGE-A3 (111-125) was one of the immunodominant epitopes recognized by circulating CD4+ T-cells. aacrjournals.orgresearchgate.net Specifically, 7 out of 11 patients tested showed a response to this peptide. aacrjournals.orgresearchgate.net

Similarly, in patients with HNSCC, where MAGE-A3 is frequently expressed, CD4+ T-cells specific for MAGE-A3 (111-125) have been detected and isolated from all seven cancer patients analyzed in one study. nih.govnih.gov This epitope, along with MAGE-A3 (161-175), was found to be immunodominant and naturally processed and presented by dendritic cells. nih.govresearchgate.netnih.gov The MAGE-A3 (111-125) epitope has been shown to be presented by various HLA class II molecules, including HLA-DR1, HLA-DR4, HLA-DR7, HLA-DR11, HLA-DR13, and HLA-DP4, making it a "promiscuous" epitope with the potential to be recognized in a large portion of the patient population. nih.gov For instance, the HLA-DPβ1*04 allele, which can present this epitope, is expressed by approximately 60% of the Caucasian population. nih.gov

Studies have also demonstrated the presence of pre-existing MAGE-A3-specific CD4+ T-cells in both healthy individuals and cancer patients, albeit at low frequencies. capes.gov.br These cells can be expanded upon vaccination, highlighting their potential for therapeutic exploitation. capes.gov.br

Table 1: Detection of MAGE-A3 (111-125) Specific CD4+ T-Cell Responses in Cancer Patients

Cancer Type Number of Patients with Response / Total Patients Key Findings Reference
Melanoma 7 / 11 MAGE-A3 (111-125) is an immunodominant epitope. aacrjournals.orgresearchgate.net
Head and Neck Squamous Cell Carcinoma 7 / 7 Naturally acquired and immunodominant response; naturally processed and presented. nih.govnih.gov

The cytokine profile of MAGE-A3 (111-125)-specific CD4+ T-cells provides insights into the nature of the immune response. In advanced melanoma patients, the response to MAGE-A3 epitopes, including 111-125, was found to be skewed towards a Th2 type, characterized by the production of Interleukin-5 (IL-5) and/or granulocyte-macrophage colony-stimulating factor (GM-CSF). aacrjournals.orgresearchgate.net This suggests an impairment of a productive, polarized Th1 response, which is generally considered more effective for anti-tumor immunity. aacrjournals.orgresearchgate.net

In contrast, other studies have shown that MAGE-A3 specific CD4+ T-cells can adopt a Th1 phenotype, producing Interferon-gamma (IFN-γ). researchgate.netnih.gov For example, CD4+ T-cells specific for a MAGE-3 epitope, when stimulated, were predominantly of the T helper 1 type and exhibited specific lytic activity against melanoma cells. nih.gov Furthermore, vaccination with MAGE-A3 protein in combination with certain adjuvants has been shown to induce a strong Th1-type cytokine profile, with high production of IFN-γ and TNF-α. plos.org The formation of the MAGE-A3 (111-125) epitope itself has been shown to be dependent on certain endosomal proteases, and modulating these could potentially influence the subsequent T-cell response. aacrjournals.orgresearchgate.net

Table 2: Cytokine Profiles of MAGE-A3 (111-125) Specific CD4+ T-Cells

Condition Predominant Cytokine(s) Implied T Helper Subtype Reference
Advanced Melanoma (spontaneous response) IL-5, GM-CSF Th2 aacrjournals.orgresearchgate.net
In vitro stimulated T-cells from healthy donor IFN-γ Th1 nih.gov
Post-vaccination (with adjuvant) IFN-γ, TNF-α Th1 plos.org

The avidity of T-cell recognition, which reflects the strength of the interaction between the T-cell receptor (TCR) and the peptide-MHC complex, is a critical determinant of the T-cell's functional capacity. Studies on MAGE-A3-specific CD4+ T-cell clones have allowed for the characterization of their antigen recognition avidity.

Research has shown that vaccination with MAGE-A3 protein can selectively expand high-avidity CD4+ T-cells, particularly when administered with an adjuvant. capes.gov.br Conversely, vaccination with the protein alone led to the disappearance of these high-avidity T-cells after multiple administrations. capes.gov.br The ability to generate and analyze MAGE-A3-specific CD4+ T-cell clones from both healthy donors and cancer patients has provided a platform to assess peptide specificity and HLA restriction in detail. nih.govcapes.gov.br The generation of high-avidity TCRs is a key goal in the development of adoptive T-cell therapies. emory.edu

The establishment of a memory T-cell population is essential for a durable anti-tumor immune response. Analysis of MAGE-A3 (111-125) specific responses has provided evidence for the presence of memory CD4+ T-cells. In a patient with HNSCC, MAGE-A3 (111-125)/DPβ1*04 tetramer-positive cells, which were expanded after in vitro stimulation, all displayed a memory phenotype (CD45RA-). nih.gov This indicates that vaccination or natural exposure can lead to the formation of a lasting immune memory against this tumor antigen. The ability to induce long-lasting anti-tumoral responses has also been demonstrated in preclinical mouse models following immunization with recombinant MAGE-A3 protein and an adjuvant. plos.org

Antigen Recognition Avidity Studies of Specific T-Cell Clones

CD8+ T-Cell Responses to Overlapping Epitopes within the MAGE-A3 (111-125) Region

The MAGE-A3 (111-125) region also contains epitopes that can be recognized by CD8+ T-cells. Specifically, the MAGE-A3 (112-120) peptide (KVAELVHFL) is an HLA-A*0201-restricted epitope that lies within the 111-125 sequence. nih.govemory.edu Preclinical studies using HLA-transgenic mouse models have been instrumental in generating and characterizing high-avidity TCRs against this epitope. emory.edu

In these models, mice immunized with the MAGE-A3 (112-120) peptide generated CD8+ T-cell clones that demonstrated antigen-specific reactivity against a variety of tumor cells. emory.edu The TCRs from these clones, when transferred into human peripheral blood lymphocytes, conferred the ability to recognize and react to tumor cells expressing MAGE-A3. emory.edu Further optimization of these TCRs, for instance by amino acid substitutions in the CDR3 region, has been shown to improve their functional avidity in both CD4+ and CD8+ T-cells, paving the way for clinical trials using TCR-engineered T-cells. emory.edu In non-small cell lung cancer models, epitopes within the MAGE-A3 sequence have been shown to effectively induce the activation and cytotoxicity of CD8+ T cells. thno.org

Mechanisms of T-Cell Receptor (TCR) Cross-Reactivity and Specificity to MAGE-A3 (111-125)

The specificity of a T-cell response is governed by the precise interaction between the T-cell receptor (TCR) and a specific peptide-Major Histocompatibility Complex (pMHC). In the context of the MAGE-A3 (111-125) epitope, both high specificity and significant cross-reactivity have been observed, providing crucial insights into the fundamental mechanisms of T-cell recognition.

The T-cell response to MAGE-A3 (111-125) is initiated when the peptide is presented by MHC class II molecules on the surface of antigen-presenting cells (APCs). nih.gov Studies have shown that MAGE-A3 (111-125) is an immunodominant and promiscuous epitope, meaning it can be presented by multiple HLA alleles, thereby eliciting a CD4+ T-cell response in a broad population. nih.gov The peptide has been shown to be naturally processed and presented by dendritic cells. nih.govunil.ch Its presentation is not restricted to a single HLA molecule; it can be presented by various HLA-DR alleles (including HLA-DR1, -DR4, -DR7, -DR11, and -DR13) and also by HLA-DP4. nih.gov This promiscuity allows for the stimulation of CD4+ T helper cells, which are crucial for orchestrating a comprehensive anti-tumor immune response, including the support of cytotoxic CD8+ T-cells.

The specificity of TCRs for the MAGE-A3 (111-125)-HLA complex is determined by the structural complementarity between the TCR's complementarity-determining regions (CDRs) and the exposed surface of the pMHC. researchgate.net However, the TCR's recognition is not always exclusively confined to a single peptide. Cross-reactivity occurs when a single TCR can recognize and be activated by different, often structurally similar, pMHCs. frontiersin.org This phenomenon has been a significant area of investigation for MAGE-A3-targeted immunotherapies.

A well-documented instance of cross-reactivity involves an affinity-enhanced TCR designed to target a different MAGE-A3 epitope (residues 168-176, EVDPIGHLY) presented by HLA-A*01. This TCR was found to cross-react with a peptide derived from the cardiomyocyte-specific protein Titin (ESDPIVAQY). mdpi.comnih.govfrontiersin.org Despite sharing only five of nine amino acids, the Titin peptide structurally mimicked the MAGE-A3 peptide within the MHC binding groove, leading to TCR recognition and fatal off-target cardiac toxicity in clinical trials. frontiersin.orgmdpi.comrcsb.org This highlights the principle of molecular mimicry, where peptides with limited sequence similarity can adopt similar conformations when bound to MHC, deceiving the TCR. mdpi.comfrontiersin.org

Another example of cross-reactivity involves a TCR targeting the MAGE-A3 peptide 112-120 (a slightly different frame of the 111-125 region) presented by HLA-A*02. This TCR was found to recognize the homologous peptide from MAGE-A12, which differs by only a single amino acid. nih.govnih.gov This cross-reactivity was implicated in neurotoxicity observed in a clinical trial, as MAGE-A12 is expressed in the brain. nih.govmdpi.com Further investigation revealed that this TCR could also cross-react with a peptide from EPS8L2, demonstrating that TCRs can recognize a range of related and unrelated peptides. nih.gov

These instances of cross-reactivity underscore the complexity of TCR recognition. The specificity is not solely dependent on the primary amino acid sequence of the peptide but also on the structural conformation of the peptide within the MHC groove and the expression levels of the target and off-target proteins in various tissues. frontiersin.orgfrontiersin.org Understanding these mechanisms is critical for designing safer and more effective TCR-based cancer immunotherapies.

Data Tables

Table 1: HLA Restriction of MAGE-A3 (111-125) Epitope

EpitopePresenting HLA MoleculeResponding T-CellSource(s)
MAGE-A3 (111-125)HLA-DR1CD4+ nih.gov
MAGE-A3 (111-125)HLA-DR4CD4+ nih.gov
MAGE-A3 (111-125)HLA-DR7CD4+ nih.gov
MAGE-A3 (111-125)HLA-DR11CD4+ nih.gov
MAGE-A3 (111-125)HLA-DR13CD4+ nih.gov
MAGE-A3 (111-125)HLA-DP4 (HLA-DPβ1*04)CD4+ nih.govunil.ch

Table 2: Examples of TCR Cross-Reactivity with MAGE-A3-Related Peptides

Target MAGE-A3 EpitopeCross-Reactive PeptideSource ProteinPresenting HLA MoleculeKey FindingsSource(s)
MAGE-A3 (168-176)Titin (ESDPIVAQY)TitinHLA-A01Molecular mimicry despite only 5/9 identical residues led to fatal cardiotoxicity. frontiersin.orgmdpi.comfrontiersin.orgnih.gov
MAGE-A3 (112-120)MAGE-A12 (KMAELVHFL)MAGE-A12HLA-A02Cross-reactivity with a homologous peptide differing by one amino acid; implicated in neurotoxicity. nih.govnih.govmdpi.com
MAGE-A3 (112-120)EPS8L2 (339-347)EPS8L2HLA-A*02The clinical TCR was ~500x less potent against this peptide compared to the target MAGE-A3 peptide. nih.gov

Preclinical Investigations of Mage A3 111 125 in Immunological Models

Evaluation of Immunogenicity in Animal Models (e.g., Murine, Non-Human Primates)

Preclinical studies in various animal models have been crucial in understanding the immunogenic potential of MAGE-A3 (111-125). These investigations have laid the groundwork for its consideration in therapeutic cancer vaccines.

Induction of Antigen-Specific CD4+ and CD8+ T-Cell Responses in vivo

The MAGE-A3 (111-125) epitope has been shown to elicit both CD4+ and CD8+ T-cell responses in animal models, a critical factor for an effective anti-tumor immune attack.

Murine Models : In murine models, immunization with recombinant MAGE-A3 protein has been shown to induce long-lasting anti-tumoral responses. plos.org Studies using BALB/c mice have demonstrated that MAGE-A3 mRNA vaccines can trigger robust immune responses, leading to significant tumor growth inhibition. mdpi.com Specifically, peptide pools containing the MAGE-A3 (111-125) sequence have been used to stimulate and identify both CD4+ and CD8+ T-cells. miltenyibiotec.com Research has confirmed that MAGE-A3 (111-125) is a naturally processed and presented epitope, capable of inducing strong tumor-specific CD4+ T-cell responses. nih.govnih.gov In some mouse models, the anti-tumor effect was primarily driven by CD4+ T cells and NK cells. plos.org

Non-Human Primates (NHP) : Studies in Macaca fascicularis (cynomolgus monkeys) have also demonstrated the immunogenicity of MAGE-A3. A prime-boost vaccination strategy using an adenoviral vector followed by the oncolytic Maraba virus, both expressing human MAGE-A3, resulted in the expansion of MAGE-A3-specific CD4+ and CD8+ T-cells. scienceopen.com These responses were durable, persisting for several months. scienceopen.com

Table 1: Induction of T-Cell Responses by MAGE-A3 (111-125) in Animal Models

Animal Model Vaccination Strategy Key Findings Citations
Murine (BALB/c) Recombinant MAGE-A3 protein + AS15 immunostimulant Induced long-lasting anti-tumoral responses; identified CD4+ T cells and NK cells as main effectors. plos.org
Murine (BALB/c) MAGE-A3 mRNA lipid nanoparticles Significantly inhibited tumor growth and induced robust immune responses. mdpi.com
Non-Human Primates (Macaca fascicularis) Adenoviral prime, Maraba MG1 rhabdovirus boost (both expressing MAGE-A3) Expansion of persistent MAGE-A3-specific CD4+ and CD8+ T-cells. scienceopen.com

Role of Immunostimulants and Adjuvants in Modulating Immune Responses

The choice of adjuvant is critical in shaping the nature and magnitude of the immune response to vaccine antigens like MAGE-A3.

AS15 Immunostimulant : The Adjuvant System AS15, a combination of the Toll-like receptor 9 (TLR9) agonist CpG 7909, MPLA (a TLR4 agonist), and the saponin (B1150181) QS-21 formulated in a liposome, has been extensively studied with the recombinant MAGE-A3 protein. plos.orgnih.govmdpi.com In murine models, the combination of recombinant MAGE-A3 with AS15 was shown to induce a potent Th1-type immune response, characterized by the production of IFN-γ and TNF-α. plos.orgresearchgate.net This Th1 bias is considered crucial for effective anti-tumor immunity. mdpi.comresearchgate.net

Other Adjuvant Systems : Other adjuvants have also been explored. For instance, nanoparticle-based delivery systems co-encapsulating MAGE-A3 with TLR agonists like TLR7/8L have demonstrated a significant enhancement of both CD4+ and CD8+ T-cell responses in pigs, superior to benchmark adjuvants. liquidia.com The use of different adjuvants can polarize the T-cell response, with some like CpG 1018 favoring Th1 responses, while others like alum promote Th2 responses. mdpi.com

Table 2: Role of Adjuvants with MAGE-A3 Antigen

Adjuvant/Immunostimulant Composition Effect on Immune Response Citations
AS15 Liposomal formulation with CpG 7909 (TLR9 agonist), MPLA (TLR4 agonist), and QS-21 (saponin) Induces a strong Th1-polarized immune response, with high IFN-γ and TNF-α production. plos.orgnih.govmdpi.comresearchgate.net
PRINT Nanoparticles Co-encapsulation of MAGE-A3 with a TLR7/8 agonist (TLR7/8L) Enhanced CD8+ and CD4+ T-cell responses in pigs. liquidia.com

Tumor Control and Efficacy in Syngeneic and Xenograft Models

The ultimate goal of MAGE-A3-based immunotherapy is to control and eliminate tumors. Preclinical tumor models provide a platform to assess this efficacy.

Syngeneic Models : In syngeneic mouse models, where the tumor and the host are immunologically compatible, vaccination with MAGE-A3 has demonstrated significant anti-tumor effects. plos.orgmdpi.comnih.gov For example, immunization with recombinant MAGE-A3 combined with the AS15 adjuvant led to the efficient elimination of MAGE-A3-expressing tumor cells and provided long-lasting protection. plos.org Similarly, MAGE-A3 mRNA vaccines have shown significant inhibition of tumor growth in syngeneic colorectal cancer models. mdpi.com

Xenograft Models : While less common for studying T-cell mediated immunity due to the requirement for an immunocompetent host, xenograft models using human tumor cells in immunodeficient mice have been used to show that MAGE-A3 expression can increase tumor growth and metastasis. nih.gov

Mechanisms of Anti-Tumoral Effect (e.g., IFN-γ production, NK cell involvement)

The anti-tumor activity elicited by MAGE-A3 vaccination is mediated by a coordinated immune response.

IFN-γ Production : A key mediator of the anti-tumor effect is Interferon-gamma (IFN-γ). plos.org Studies in IFN-γ knockout mice demonstrated that this cytokine is critical for tumor rejection following MAGE-A3 immunization. plos.org IFN-γ, a hallmark of Th1 responses, can have direct anti-proliferative effects on tumor cells and can also enhance their recognition by the immune system by upregulating MHC molecule expression. ashpublications.org

NK Cell Involvement : Natural Killer (NK) cells also play a crucial role in the anti-tumor response induced by MAGE-A3 vaccination. plos.org In mouse models, depletion of NK cells diminished the protective effect of the vaccine. plos.org NK cells can be activated by cytokines produced by T-cells and can directly kill tumor cells that have downregulated MHC class I expression to evade T-cell recognition. plos.orgfrontiersin.org

CD4+ T-cell Dominance : Interestingly, in some preclinical models, CD4+ T cells, rather than CD8+ cytotoxic T lymphocytes, were identified as the primary effectors of tumor rejection, alongside NK cells. plos.org This highlights the multifaceted roles of CD4+ T helper cells in orchestrating anti-tumor immunity, which includes activating other immune cells and producing key cytokines like IFN-γ. plos.orgashpublications.org

Structural Analysis of MAGE-A3 and Peptide-MHC Complexes

Understanding the three-dimensional structure of the MAGE-A3 protein and how its peptides are presented by MHC molecules is fundamental to designing and improving immunotherapies.

Crystal Structures and Conformational Dynamics of the MAGE-A3 Protein

The crystal structure of the MAGE homology domain (MHD) of MAGE-A3 has been determined, providing significant insights into its function.

Dimerization and Conformational Plasticity : In solution, MAGE-A3 is predominantly dimeric. plos.orgnih.gov The crystal structure reveals potential dimer interfaces. researchgate.net Comparison with other MAGE protein structures, such as an effector-bound MAGE-G1, suggests that a significant conformational change is necessary for MAGE-A3 to bind to its effector proteins, like the E3 ubiquitin ligase TRIM28. plos.orgnih.gov This inherent plasticity may be a key feature for its biological activity and a potential target for allosteric inhibitors. plos.orgnih.gov

Peptide-MHC Complex Structures : The structural basis for T-cell receptor (TCR) recognition of MAGE-A3 peptides presented by MHC molecules has also been investigated. The crystal structure of a high-affinity TCR (MAG-IC3) in complex with an HLA-A*01:01 molecule presenting a MAGE-A3-derived peptide has been solved. mdpi.com This structural information reveals the precise molecular interactions between the TCR, the peptide, and the MHC molecule, which is critical for understanding T-cell activation and specificity. mdpi.comresearchgate.net

Table 3: Structural Details of MAGE-A3 Protein

Protein/Complex Method Resolution Key Structural Features PDB ID Citations
MAGE-A3 MHD (residues 104-314) X-ray Diffraction 2.0 Å Two tandem winged helix domains with a deep cleft; exists as a dimer in solution. 4V0P plos.orgnih.govrcsb.org
MAG-IC3 TCR / MAGE-A3 peptide / HLA-A*01:01 X-ray Crystallography N/A Details the molecular interactions governing TCR recognition of the peptide-MHC complex. mdpi.com

Implications for Peptide-MHC Binding Affinity and T-Cell Recognition

The peptide MAGE-A3 (111-125) has been a significant focus of preclinical immunological research due to its characteristics as a tumor-associated antigen. Investigations have revealed its capacity for broad presentation by multiple Major Histocompatibility Complex (MHC) molecules and its role in eliciting T-cell responses.

The MAGE-A3 (111-125) peptide has been identified as an immunodominant and naturally processed epitope. nih.govashpublications.org This means it is one of the primary fragments of the MAGE-A3 protein that is presented to the immune system and recognized by T-cells. A key finding is the peptide's promiscuity in binding to various Human Leukocyte Antigen (HLA) molecules, which are the human version of MHC. nih.govashpublications.org It is presented by both MHC class I and class II molecules, allowing it to stimulate both CD8+ and CD4+ T-lymphocytes. nih.gov

Studies have demonstrated that MAGE-A3 (111-125) is presented by several HLA-DR alleles, including HLA-DR1, HLA-DR4, HLA-DR7, HLA-DR11, and HLA-DR13. nih.gov Its presentation has also been confirmed in association with HLA-DP4. nih.govnih.govucl.ac.be The ability to bind to a wide range of HLA class II molecules, which are expressed by a significant portion of the Caucasian population, makes it a broadly applicable target for immunotherapies. nih.gov Furthermore, the sequence contains an HLA-A2 binding epitope (MAGE-A3 112-120), enabling presentation by this common HLA class I molecule. nih.gov This broad binding capacity is a critical factor for its potential as an antigen in cancer vaccines.

The table below summarizes the various HLA molecules documented to present the MAGE-A3 (111-125) peptide or fragments within this region.

Table 1: Documented HLA Alleles Presenting MAGE-A3 (111-125) Epitope

HLA Class Specific Allele Presenting Fragment Source
Class I HLA-A2 MAGE-A3 (112-120) nih.gov
Class I HLA-A24 MAGE-A3 (113-121) ucl.ac.be
Class I HLA-B40 MAGE-A3 (114-122) researchgate.net
Class II HLA-DP4 MAGE-A3 (111-125) nih.govnih.govucl.ac.be
Class II HLA-DR1 MAGE-A3 (111-125) nih.gov
Class II HLA-DR4 MAGE-A3 (111-125) nih.govucl.ac.be
Class II HLA-DR7 MAGE-A3 (111-125) nih.gov
Class II HLA-DR11 MAGE-A3 (111-125) nih.gov

The recognition of the MAGE-A3 (111-125)-MHC complex by T-cells is a cornerstone of its preclinical evaluation. Research has confirmed that this peptide can be recognized by CD4+ T-helper cells. nih.gov In a study involving advanced melanoma patients, CD4+ T-cell responses against the MAGE-A3 (111-125) epitope were detected in 7 out of 11 individuals. nih.govresearchgate.net This highlights its relevance as a target of the natural anti-tumor immune response in cancer patients. nih.gov

The generation of this specific epitope for presentation is also a subject of investigation. The formation of the MAGE-A3 (111-125) epitope within antigen-presenting cells has been found to be dependent on the activity of endosomal/lysosomal proteases, specifically those sensitive to inhibition by leupeptin (B1674832) and pepstatin. nih.govresearchgate.net This provides insight into the specific cellular pathways required to process the full MAGE-A3 protein into this immunogenic fragment. To facilitate the study of T-cell responses, tools such as fluorescently labeled HLA-DP4/MAGE-A3 (111-125) peptide multimers have been developed to directly identify and monitor specific CD4+ T-cells. nih.gov

Table 2: Summary of T-Cell Recognition Findings for MAGE-A3 (111-125)

Finding Description Implication Source
Immunodominance Identified as one of four immunodominant regions of the MAGE-A3 protein. It is a primary target for T-cell responses against MAGE-A3. ashpublications.org
Natural Recognition CD4+ T-cell responses detected in 7 of 11 advanced melanoma patients. The epitope is naturally processed and presented in vivo, eliciting an immune response. nih.govresearchgate.net
Cellular Processing Formation is dependent on leupeptin-sensitive and pepstatin-sensitive proteases. Provides understanding of the antigen processing pathway required for epitope generation. nih.govresearchgate.net

| T-Cell Type | Primarily recognized by CD4+ T-helper lymphocytes. | Can orchestrate a broader anti-tumor immune response by helping activate other immune cells. | nih.gov |

Advanced Methodologies for Mage A3 111 125 Epitope Research

In vitro T-Cell Stimulation and Propagation Assays

Proliferation and Cytokine Release Assays (e.g., ELISPOT, flow cytometry)

In vitro T-cell stimulation assays are fundamental to understanding the immunogenicity of the MAGE-A3 (111-125) epitope. These assays assess the ability of the peptide to activate and induce proliferation of specific T cells, as well as to trigger the release of cytokines, which are key signaling molecules of the immune system.

Proliferation Assays: To measure T-cell proliferation, peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells are cultured with the MAGE-A3 (111-125) peptide. aacrjournals.orgashpublications.org The proliferation of T cells that recognize the epitope is often quantified using a [3H]thymidine incorporation assay. aacrjournals.org For instance, research has shown that CD4+ T cells from both healthy donors and melanoma patients can proliferate in response to the MAGE-A3 (111-125) peptide. ashpublications.org

Cytokine Release Assays: The functional capacity of MAGE-A3 (111-125)-specific T cells is frequently evaluated by measuring their cytokine production. Two common techniques for this are the Enzyme-Linked Immunosorbent Spot (ELISPOT) assay and intracellular cytokine staining followed by flow cytometry.

ELISPOT Assay: This sensitive assay is used to detect and quantify the number of cytokine-secreting cells at a single-cell level. nih.gov For example, ELISPOT assays have been used to identify interferon-gamma (IFN-γ) and interleukin-5 (IL-5) producing T cells responding to MAGE-A3 peptides.

Flow Cytometry: Intracellular cytokine staining allows for the multiparametric analysis of individual cells. nih.govnih.gov After stimulation with the MAGE-A3 (111-125) peptide, T cells are stained for surface markers (like CD4) and intracellular cytokines (such as IFN-γ and TNF-α). nih.gov This method not only quantifies the responding T-cell population but also allows for their phenotypic characterization. nih.gov Studies have utilized this technique to detect IFN-γ and TNF-α production by CD4+ T cells after stimulation with MAGE-A3 peptide pools. nih.gov In some studies, MAGE-A3 (111-125)-specific CD4+ T cells were found to primarily produce IL-5. aacrjournals.org

Table 1: Cytokine Release in Response to MAGE-A3 (111-125) Stimulation

Cytokine Method of Detection Cell Type Study Finding
IFN-γ ELISPOT, Flow Cytometry CD4+ T cells Detected in response to MAGE-A3 peptide stimulation. nih.gov
TNF-α Flow Cytometry CD4+ T cells Detected in response to MAGE-A3 peptide stimulation. nih.gov
IL-5 ELISPOT, Cytokine Release Assay CD4+ T cells Produced by MAGE-A3 (111-125)-specific CD4+ T-cell clones. aacrjournals.org

Generation and Characterization of Epitope-Specific T-Cell Clones

To conduct in-depth studies of the T-cell response to MAGE-A3 (111-125), researchers generate and characterize T-cell clones that are specific to this epitope.

Generation of T-Cell Clones: Epitope-specific T-cell clones are typically generated from PBMCs of healthy donors or cancer patients. aacrjournals.orgnih.gov The process often involves repeated in vitro stimulation of CD4+ T cells with the MAGE-A3 (111-125) peptide presented by autologous antigen-presenting cells (APCs). aacrjournals.orgnih.gov Following stimulation, single T cells that show reactivity to the peptide are isolated and expanded into clonal populations. aacrjournals.orgnih.gov For instance, MAGE-A3 (111-125)-specific CD4+ T-cell clones have been obtained from a melanoma patient after three weeks of stimulation with the peptide. aacrjournals.org

Characterization of T-Cell Clones: Once generated, these T-cell clones are extensively characterized to understand their properties:

Antigen Specificity and MHC Restriction: The specificity of the T-cell clones is confirmed by their ability to respond (e.g., proliferate or secrete cytokines) only when presented with the MAGE-A3 (111-125) peptide. aacrjournals.orgnih.gov The specific Major Histocompatibility Complex (MHC) molecule that presents the epitope to the T-cell clone is also identified. The MAGE-A3 (111-125) epitope is known to be presented by several HLA-DR alleles, including HLA-DR13, HLA-DR1, HLA-DR4, HLA-DR7, and HLA-DR11, as well as by HLA-DP4, highlighting its promiscuous binding capacity. nih.gov

Functional Avidity: This is a measure of the T-cell's sensitivity to the antigen. It is determined by assessing the T-cell response to decreasing concentrations of the peptide. aacrjournals.org

Cytokine Secretion Profile: The pattern of cytokines secreted by the T-cell clone (e.g., Th1-like producing IFN-γ, or Th2-like producing IL-5) provides insight into its functional polarization. aacrjournals.org

Natural Processing and Presentation: A crucial step is to determine if the MAGE-A3 (111-125) epitope is naturally processed from the full-length MAGE-A3 protein and presented by APCs. aacrjournals.orgnih.gov This is often tested by co-culturing the T-cell clones with APCs that have been loaded with MAGE-A3 recombinant protein or lysates from MAGE-A3-expressing tumor cells. aacrjournals.orgnih.gov Studies have confirmed that the MAGE-A3 (111-125) epitope is naturally processed and presented. nih.govnih.gov

MHC Multimer-Based Detection of Epitope-Specific T Cells

MHC multimers are powerful tools for the direct detection, quantification, and isolation of antigen-specific T cells. nih.govfrontiersin.org These reagents consist of multiple MHC molecules, each loaded with the specific peptide of interest (in this case, MAGE-A3 (111-125)), which are linked together, often to a fluorescently labeled backbone. nih.govnih.gov

The use of MHC class II multimers, such as HLA-DP4/MAGE-A3 (111-125) tetramers, allows for the direct visualization and enumeration of MAGE-A3 (111-125)-specific CD4+ T cells by flow cytometry. nih.govnih.gov This technique has been successfully used to identify these specific T cells in in vitro stimulated PBMC cultures from head and neck squamous cell carcinoma (HNSCC) patients. nih.gov

While powerful, the detection of low-frequency tumor-specific T cells directly from patient blood (ex vivo) can be challenging due to the low affinity of some T-cell receptors. nih.govfrontiersin.org To address this, optimized multimer staining protocols have been developed. nih.gov These optimized procedures have been shown to increase the mean fluorescence intensity (MFI) of staining for HLA-DP4/MAGE-A3 (111-125) specific T-cell clones compared to standard methods. nih.gov

Computational Approaches for Epitope Prediction and Immunoinformatics

Computational tools play a vital role in modern immunology research, particularly in the identification of potential T-cell epitopes from a vast number of protein sequences. nih.govbiorxiv.orgnih.gov

Algorithm-Based Prediction and Validation (e.g., TEPITOPE software)

Algorithms have been developed to predict which peptide segments within a protein are likely to bind to MHC molecules. One such algorithm is TEPITOPE, which is designed to predict promiscuous HLA class II binding epitopes. nih.gov This software identifies peptide sequences that are predicted to bind to multiple HLA-DR molecules. nih.gov

The MAGE-A3 protein has been analyzed using TEPITOPE to identify potential CD4+ T-cell epitopes. ashpublications.orgnih.gov The predictions from the software are then validated experimentally. This involves synthesizing the predicted peptides and testing their ability to stimulate T cells in vitro, as described in the previous sections. ashpublications.orgnih.gov This combined computational and experimental approach has been instrumental in identifying several MAGE-A3 epitopes, including the region spanning residues 111-125. ashpublications.org For example, a study using TEPITOPE predicted 11 sequences from MAGE-A3, and subsequent in vitro testing confirmed that nine of these, including MAGE-A3 (111-125), could induce CD4+ T-cell proliferation. ashpublications.org

Table 2: Predicted and Validated MAGE-A3 Epitopes

Predicted Epitope Region Prediction Software Experimental Validation
MAGE-A3 (111-125) TEPITOPE Induced proliferation of CD4+ T cells from healthy donors and melanoma patients. ashpublications.org
MAGE-A3 (141-155) TEPITOPE Induced proliferation of CD4+ T cells. ashpublications.org
MAGE-A3 (146-160) TEPITOPE Induced proliferation of CD4+ T cells. ashpublications.org
MAGE-A3 (191-205) TEPITOPE Induced proliferation of CD4+ T cells. ashpublications.org
MAGE-A3 (281-295) TEPITOPE Induced proliferation of CD4+ T cells. ashpublications.org

Aptamer-Based Research for MAGE-A3 (111-125)

Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into unique three-dimensional structures, allowing them to bind to specific target molecules with high affinity and specificity. mdpi.com In the context of MAGE-A3 (111-125) research, a DNA aptamer designated Ap52 has been developed that specifically targets this peptide antigen. nih.govnih.gov

This aptamer-based approach offers a novel way to target cancer cells that present the MAGE-A3 (111-125) epitope. Research has demonstrated that Ap52 can discriminate between various cancer cell types and normal cells. mdpi.com Furthermore, a modified version of this aptamer, ThioAp52, has been used for targeted drug delivery. nih.govnih.gov When complexed with the anticancer drug doxorubicin (B1662922), ThioAp52 was shown to selectively deliver the drug to multiple types of cancer cells, including breast, oral, pancreatic, and skin cancer cells, enhancing the cytotoxicity towards these cancer cells. nih.govnih.gov In vivo studies in a pancreatic tumor mouse model have also shown that ThioAp52 accumulates at the tumor site. nih.govnih.gov This highlights the potential of aptamers against the MAGE-A3 (111-125) epitope as vehicles for targeted cancer therapy. nih.govnih.gov

Development and Characterization of Peptide-Specific Aptamers (e.g., Ap52)

A significant advancement in targeting the MAGE-A3(111–125) epitope has been the development of nucleic acid aptamers. mdpi.comnih.gov Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into unique three-dimensional structures, allowing them to bind to specific targets with high affinity and specificity, similar to antibodies. researchgate.netfrontiersin.org

Researchers have successfully developed a DNA aptamer, designated Ap52, specifically against the shared tumor-specific MAGE-A3(111–125) peptide antigen. nih.govnih.gov This aptamer has demonstrated the ability to discriminate between multiple types of cancer cells and their normal, noncancerous counterparts. mdpi.com The development process involves a technique known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), which allows for the isolation of specific aptamers from a large, random library of oligonucleotides. nih.gov

To enhance its stability for in vivo applications, the Ap52 aptamer was modified. nih.gov A phosphorothioate-modified version, named ThioAp52, was created to improve its resistance to degradation by serum nucleases. nih.govfrontiersin.org This modification is crucial for maintaining the aptamer's integrity in the bloodstream, allowing it to reach its target tumor site. nih.gov Characterization studies confirmed that this modified aptamer retains its ability to specifically target the MAGE-A3 epitope. nih.govfrontiersin.org

AptamerTarget EpitopeDescriptionKey Feature
Ap52 MAGE-A3 (111-125)A DNA aptamer developed to specifically bind to the MAGE-A3(111-125) peptide antigen expressed on various cancer cells. mdpi.comnih.govDemonstrates high specificity for cancer cells over normal cells. mdpi.com
ThioAp52 MAGE-A3 (111-125)A phosphorothioate-modified version of Ap52. nih.govExhibits enhanced serum stability, making it suitable for in vivo applications. nih.gov

Targeted Delivery Studies in Preclinical Cell and Animal Models

The primary application explored for the Ap52 aptamer is as a vehicle for targeted drug delivery. nih.govnih.gov By conjugating the aptamer to a cytotoxic agent, the therapeutic payload can be selectively delivered to cancer cells expressing the MAGE-A3 antigen, thereby increasing efficacy and reducing off-target toxicity. researchgate.netmdpi.com

Preclinical studies have utilized the ThioAp52 aptamer complexed with the chemotherapeutic drug doxorubicin (Dox). nih.govnih.gov This complex, ThioAp52-Dox, was tested for its targeted delivery and cytotoxic effects across various cancer cell lines and in an animal model. nih.gov Image analysis revealed that the ThioAp52-Dox complex selectively enters cancer cells, whereas free doxorubicin is taken up by both cancerous and noncancerous cells. nih.govnih.gov

In vivo studies using nude mice bearing pancreatic tumor xenografts (from AsPC-1 cells) demonstrated the effective accumulation of ThioAp52 at the tumor site following intravenous injection. nih.govnih.gov This highlights the aptamer's ability to specifically target tumors in a living system. nih.gov

The cytotoxicity of the ThioAp52-Dox conjugate was evaluated in four pairs of cancer and corresponding normal/noncancerous cell lines. nih.gov The results showed that the aptamer-drug complex exhibited enhanced cytotoxicity against the cancer cells while having reduced effects on the normal cells. nih.govnih.gov This selective action was observed in breast, oral, pancreatic, and skin cancer cell lines. nih.govtandfonline.com These findings suggest that Ap52 is a promising vehicle for delivering therapeutics to treat a range of cancers expressing the MAGE-A3 antigen. nih.govresearchgate.net

Cell Line PairCancer Cell LineNormal/Noncancerous Cell LineOutcome of ThioAp52-Dox Treatment
Pancreatic AsPC-1hTERT-HPNEEnhanced cytotoxicity in AsPC-1 cells compared to hTERT-HPNE cells. nih.gov
Breast MCF-7MCF-10AEnhanced cytotoxicity in MCF-7 cells compared to MCF-10A cells. nih.gov
Oral Cal-27OMFEnhanced cytotoxicity in Cal-27 cells compared to OMF cells. nih.gov
Skin SK-MEL-28Hs895.SkEnhanced cytotoxicity in SK-MEL-28 cells compared to Hs895.Sk cells. nih.gov

Future Research Directions and Theoretical Perspectives

Elucidating the Full Repertoire of MAGE-A3 (111-125) Related Epitopes and Associated T-Cell Responses

While MAGE-A3 (111-125) is a well-characterized epitope, a comprehensive understanding of the entire spectrum of MAGE-A3-derived epitopes and the corresponding T-cell responses is crucial for developing more effective cancer immunotherapies.

Future research will likely focus on:

Identifying Novel Epitopes: Studies have already identified several class I and class II MAGE-A3 epitopes beyond the 111-125 region. nih.gov For instance, regions such as 161-175 have been shown to be naturally processed and presented. nih.govunil.ch Systematic screening of the entire MAGE-A3 protein using overlapping peptide pools will continue to uncover new epitopes. unil.ch This expanded repertoire could be instrumental in designing multi-epitope vaccines that can induce a broader and more robust anti-tumor immune response. waocp.org

Characterizing T-Cell Responses: A significant goal is to characterize the nature of both CD4+ and CD8+ T-cell responses to these epitopes. Research has shown that both helper (CD4+) and cytotoxic (CD8+) T cells recognize MAGE-A3 epitopes. unil.chnih.gov For example, the MAGE-A3 (111-125) peptide is known to be presented by multiple HLA-DR alleles, making it a promiscuous CD4+ T-cell epitope. nih.gov Furthermore, this sequence also contains an HLA-A2 binding epitope (MAGE-A3 112-120) recognized by CD8+ T cells. nih.govaai.org Future studies will aim to dissect the functional properties of these T cells, including their cytokine secretion profiles (e.g., IFN-γ, TNF-α, IL-2), cytolytic activity, and memory potential. unil.chaai.org

Understanding Epitope Spreading: Successful immunotherapy can lead to "epitope spreading," where the initial immune response against a specific epitope broadens to recognize other tumor antigens. frontiersin.org Investigating how vaccination with MAGE-A3 (111-125) or other MAGE-A3 epitopes induces such responses will be critical for achieving long-term tumor control.

Advanced Structural and Biophysical Characterization of Peptide-MHC-TCR Interactions

A detailed understanding of the molecular interactions between the MAGE-A3 (111-125) peptide, the Major Histocompatibility Complex (MHC) molecule presenting it, and the T-cell receptor (TCR) that recognizes this complex is fundamental for rational vaccine design and TCR-based therapies.

Key research directions include:

High-Resolution Structural Analysis: While X-ray crystallography has been the traditional method for determining the structures of TCR-pMHC complexes, the advent of single-particle cryo-electron microscopy (cryoEM) offers a powerful alternative for high-resolution structural analysis. researchgate.net Future studies will leverage these techniques to visualize the precise atomic contacts and conformational changes that occur upon TCR engagement with the MAGE-A3 (111-125)-MHC complex. elifesciences.orgfrontiersin.org This information can reveal the structural basis of TCR specificity and cross-reactivity. rcsb.org

Biophysical Compatibility and Dynamics: The interaction between a TCR and a pMHC is not a static event but a dynamic process. frontiersin.org Computational and experimental biophysical techniques will be crucial to explore the dynamics and energetics of this interaction. nd.edu Analyzing the biophysical compatibility between the germline-encoded regions of TCRs and MHC molecules can provide insights into the conserved features that govern TCR docking. elifesciences.orgbiorxiv.org Understanding these biophysical principles can help in predicting which TCRs will effectively recognize the MAGE-A3 (111-125) epitope and can guide the engineering of high-affinity TCRs for adoptive T-cell therapies. nd.edu

Investigating Cross-Reactivity: A significant challenge in TCR-based therapies is the potential for off-target toxicity due to cross-reactivity with other peptides. frontiersin.org For example, a TCR designed to target a MAGE-A3 epitope was found to cross-react with a peptide from the Titin protein, leading to fatal cardiotoxicity. rcsb.orgfrontiersin.org Detailed structural and biophysical studies are essential to understand the molecular mimicry that leads to such cross-reactivities and to design safer and more specific TCRs. rcsb.orgfrontiersin.org

Integration of Multi-Omics Data for Comprehensive Immunological Profiling of MAGE-A3 (111-125) Responses

A systems-level understanding of the immune response to MAGE-A3 (111-125) requires the integration of multiple layers of biological data, a field known as multi-omics. frontiersin.org This approach can provide a more complete picture of the factors influencing the efficacy of MAGE-A3-targeted immunotherapies.

Future research will focus on integrating:

Genomics and Transcriptomics: Analyzing the genetic and transcriptomic profiles of both tumor cells and immune cells can reveal crucial information. For instance, identifying the HLA alleles of a patient is essential for predicting which MAGE-A3 epitopes can be presented. nih.gov Single-cell RNA sequencing (scRNA-seq) can be used to characterize the gene expression profiles of individual MAGE-A3-specific T cells, providing insights into their activation state and function. thno.orgthno.org

Proteomics and Metabolomics: Proteomic analysis can identify the proteins expressed by tumor cells, including the MAGE-A3 antigen itself and components of the antigen processing and presentation machinery. mdpi.com Metabolomic profiling of the tumor microenvironment can shed light on how metabolic factors influence T-cell function.

Integrative Analysis: The true power of multi-omics lies in the integration of these different data layers. researchgate.netnih.gov For example, by combining genomic, transcriptomic, and proteomic data, researchers can build comprehensive models of the immune response to MAGE-A3 (111-125). mdpi.com This can help to identify biomarkers that predict patient response to therapy and to uncover novel therapeutic targets. mdpi.com

Development of Novel Research Tools and Models for Epitope Study

Advancing the study of MAGE-A3 (111-125) and other tumor epitopes requires the development of more sophisticated research tools and preclinical models.

Key areas for development include:

Advanced In Vitro Systems: The use of artificial antigen-presenting cells (aAPCs) allows for the controlled in vitro stimulation and expansion of epitope-specific T cells. thno.orgthno.org Further refinements of these systems, such as incorporating different co-stimulatory molecules, can improve their ability to generate functionally potent T cells for research and therapeutic applications.

Humanized Mouse Models: To better recapitulate the human immune system, researchers are developing increasingly sophisticated humanized mouse models. These models, which are engrafted with human immune cells and tissues, can be invaluable for preclinical testing of MAGE-A3-based vaccines and adoptive T-cell therapies. bmj.com

Reverse Vaccinology and Computational Tools: "Reverse vaccinology" starts with the genomic sequence of a pathogen or tumor antigen and uses computational tools to predict which peptides are likely to be immunogenic. waocp.org Continued development of algorithms that can more accurately predict MHC binding, peptide processing, and TCR recognition will accelerate the identification of promising new epitopes. The use of machine learning and artificial intelligence to analyze large datasets from structural and multi-omics studies will also play a crucial role in advancing our understanding of T-cell responses to cancer antigens. elifesciences.orgresearchgate.net

Novel Delivery Systems: The efficacy of peptide-based vaccines can be enhanced by improving their delivery to antigen-presenting cells. Research into novel delivery systems, such as nanoparticles and protamine-complexed mRNAs, aims to protect the peptide from degradation and promote a potent immune response. rsc.org

Conclusion

Summary of MAGE-A3 (111-125) as a Prominent Immunological Epitope

The peptide MAGE-A3 (111-125) has firmly established itself as a prominent and immunodominant epitope, drawing significant attention in the field of cancer immunology. As a fragment of the MAGE-A3 protein, a well-known cancer-testis antigen, its expression is largely restricted to tumor cells, making it an attractive target for immunotherapeutic strategies. Research has consistently demonstrated that MAGE-A3 (111-125) can elicit robust CD4+ T-cell responses, which are crucial for orchestrating a comprehensive anti-tumor immune attack.

One of the most significant features of this epitope is its promiscuity in binding to multiple HLA class II molecules, including a variety of HLA-DR alleles and HLA-DP4. nih.gov This broad reactivity across a significant portion of the human population enhances its potential as a component in widely applicable cancer vaccines. Studies have confirmed that this peptide is naturally processed by antigen-presenting cells and presented to T-cells, leading to the activation of both helper and, indirectly, cytotoxic T-lymphocytes. nih.govnih.gov The recognition of MAGE-A3 (111-125) by the immune systems of patients with various cancers, such as melanoma and head and neck squamous cell carcinoma, underscores its in vivo relevance and immunogenicity. nih.govresearchgate.net The development of sophisticated analytical tools like pMHC multimers has further enabled precise monitoring of T-cell responses to this epitope, providing valuable insights for clinical research. nih.govnih.gov

Broader Implications for Understanding Antigen Recognition and Immune Surveillance in Disease Contexts

The study of MAGE-A3 (111-125) offers broader implications that extend beyond its immediate application in cancer therapy. It serves as a valuable model for understanding the fundamental principles of antigen recognition and immune surveillance. The promiscuous nature of its HLA binding provides a deeper insight into the molecular interactions between peptide antigens and MHC molecules, informing the design of other peptide-based immunotherapies. nih.gov

Furthermore, investigating the immune responses to MAGE-A3 (111-125) in cancer patients helps to elucidate the complex dynamics of the tumor microenvironment and the mechanisms of immune escape. For instance, the observation that the formation of this epitope can be influenced by specific endosomal proteases highlights the intricate cellular processes that dictate which antigens are presented to the immune system. nih.govaacrjournals.org This knowledge is critical for developing strategies to enhance antigen presentation and overcome tumor-induced immunosuppression.

Ultimately, the research surrounding MAGE-A3 (111-125) contributes significantly to our understanding of how the immune system can be harnessed to recognize and eliminate diseased cells. These insights are instrumental in advancing the fields of vaccinology, adoptive T-cell therapy, and personalized medicine, paving the way for more effective treatments for cancer and other diseases where cellular immunity plays a pivotal role. The continued exploration of such epitopes is essential for unlocking the full potential of the immune system in maintaining health and combating disease.

Q & A

Q. What experimental models are optimal for studying MAGE-3 (111-125) in cancer immunotherapy?

To evaluate MAGE-3 (111-125), prioritize models that mimic human immune-tumor interactions. Use HLA-matched transgenic mice (e.g., HLA-A2 transgenic models) to assess peptide-specific T-cell responses. For in vitro studies, employ antigen-presenting cells (APCs) pulsed with MAGE-3 (111-125) and co-culture with cytotoxic T lymphocytes (CTLs) to measure IFN-γ release via ELISpot . Validate findings using flow cytometry to confirm MHC-peptide complex stability .

Q. How can researchers validate antibody specificity for MAGE-3 (111-125) in immunohistochemistry (IHC)?

  • Pre-absorption controls : Incubate antibodies with excess MAGE-3 (111-125) peptide; loss of staining confirms specificity.
  • Knockout validation : Use CRISPR-edited cell lines lacking MAGE-3 expression to confirm antibody reactivity.
  • Cross-reactivity checks : Test antibodies against homologous peptides (e.g., MAGE family members) to rule out off-target binding .

Q. What methodologies are recommended for quantifying MAGE-3 (111-125) expression in tumor samples?

  • qRT-PCR : Design primers targeting exon 3 of the MAGE-A3 gene (NM_001127593.1). Normalize expression to housekeeping genes (e.g., GAPDH).
  • Mass spectrometry : Use targeted proteomics (e.g., parallel reaction monitoring) with synthetic MAGE-3 (111-125) as a reference standard .
  • IHC scoring : Apply the H-score system (intensity × percentage of positive cells) for semi-quantitative analysis .

Advanced Research Questions

Q. How can contradictions in MAGE-3 (111-125) immune response data across studies be resolved?

  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., T-cell response magnitude). Adjust for variables like peptide purity (>95% HPLC-grade) and HLA heterogeneity .
  • Reproducibility checks : Replicate experiments using shared protocols (e.g., peptide concentration, adjuvant type) to isolate methodological discrepancies .
  • Cohort stratification : Subgroup patients by HLA subtype or tumor microenvironment (e.g., PD-L1 status) to identify confounding factors .

Q. What strategies improve epitope prediction accuracy for MAGE-3 (111-125) in silico?

  • Ensemble algorithms : Combine predictions from NetMHC, SYFPEITHI, and IEDB to rank high-affinity epitopes.
  • Structural modeling : Use Rosetta or AlphaFold to simulate peptide-MHC binding stability, focusing on anchor residues (e.g., position 2 and 9 in HLA-A2) .
  • Immunogenicity validation : Compare predicted epitopes with ex vivo T-cell activation assays to refine computational models .

Q. How can researchers optimize in vivo delivery of MAGE-3 (111-125) for dendritic cell (DC) vaccines?

  • Nanoparticle conjugation : Encapsulate peptides in PLGA nanoparticles to enhance DC uptake and cross-presentation.
  • Adjuvant selection : Test TLR agonists (e.g., Poly-ICLC) to boost DC maturation and cytokine secretion.
  • Biodistribution tracking : Label peptides with fluorescent dyes (e.g., Cy5) and monitor accumulation in lymph nodes via intravital imaging .

Methodological Challenges and Solutions

Q. How to address low immunogenicity of MAGE-3 (111-125) in clinical trials?

  • Peptide modification : Incorporate non-natural amino acids (e.g., D-isomers) to enhance MHC binding stability.
  • Combinatorial approaches : Co-administer with checkpoint inhibitors (e.g., anti-CTLA-4) to overcome T-cell exhaustion .
  • Longitudinal monitoring : Use tetramer staining and single-cell RNA-seq to track clonal T-cell expansion over time .

Q. What statistical methods are suitable for analyzing heterogeneous responses to MAGE-3 (111-125)-based therapies?

  • Mixed-effects models : Account for inter-patient variability in immune competence and tumor burden.
  • Survival analysis : Apply Cox proportional hazards regression to correlate peptide-specific T-cell frequencies with progression-free survival .

Data Reporting Standards

Parameter Recommended Reporting Source
Peptide PurityHPLC trace with retention time and ≥95% purity
T-cell Response MetricsIFN-γ spots/10⁶ cells (ELISpot) + SEM
MHC Binding AffinityIC₅₀ values (nM) from competitive assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.